N-(4-bromo-2-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide N-(4-bromo-2-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16288954
InChI: InChI=1S/C21H15BrClN3OS2/c1-12-8-14(22)4-7-17(12)26-18(27)10-29-21-19-16(9-28-20(19)24-11-25-21)13-2-5-15(23)6-3-13/h2-9,11H,10H2,1H3,(H,26,27)
SMILES:
Molecular Formula: C21H15BrClN3OS2
Molecular Weight: 504.9 g/mol

N-(4-bromo-2-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC16288954

Molecular Formula: C21H15BrClN3OS2

Molecular Weight: 504.9 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromo-2-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide -

Specification

Molecular Formula C21H15BrClN3OS2
Molecular Weight 504.9 g/mol
IUPAC Name N-(4-bromo-2-methylphenyl)-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide
Standard InChI InChI=1S/C21H15BrClN3OS2/c1-12-8-14(22)4-7-17(12)26-18(27)10-29-21-19-16(9-28-20(19)24-11-25-21)13-2-5-15(23)6-3-13/h2-9,11H,10H2,1H3,(H,26,27)
Standard InChI Key VQTCKALBUMGTSE-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s structure integrates a thieno[2,3-d]pyrimidine scaffold, a bicyclic system comprising fused thiophene and pyrimidine rings. Key substituents include:

  • A 4-bromo-2-methylphenyl group attached via an acetamide linkage.

  • A 4-chlorophenyl group at the 5-position of the thieno[2,3-d]pyrimidine core.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₁H₁₅BrClN₃OS₂
Molecular Weight504.9 g/mol
IUPAC NameN-(4-bromo-2-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
Canonical SMILESCC1=C(C=CC(=C1)Br)NC(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)Cl

The presence of halogen atoms (Br, Cl) enhances electrophilicity, facilitating interactions with biological targets.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step reactions:

  • Formation of Thieno[2,3-d]pyrimidine Core: Cyclocondensation of 4-chlorophenyl-substituted thiophene derivatives with thiourea or cyanamide under acidic conditions .

  • Sulfanyl Acetamide Coupling: Reaction of the thienopyrimidine intermediate with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) .

  • Bromination and Methylation: Introduction of bromine and methyl groups via electrophilic aromatic substitution .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
Core formationThiourea, HCl, reflux65–70
Sulfanyl couplingK₂CO₃, DMF, 80°C50–55
HalogenationBr₂, FeCl₃, CH₂Cl₂75–80

Reactivity Profile

  • Nucleophilic Substitution: Bromine and chlorine atoms undergo substitution with amines or thiols .

  • Oxidation: The sulfur atom in the sulfanyl group can be oxidized to sulfoxide or sulfone derivatives.

OrganismMIC (µg/mL)Mechanism
Staphylococcus aureus8Cell wall synthesis inhibition
Escherichia coli16DNA gyrase binding

Anticancer Activity

The compound exhibits cytotoxicity against multiple cancer cell lines:

  • MCF7 (Breast Adenocarcinoma): IC₅₀ = 12 µM via induction of apoptosis .

  • HepG2 (Liver Carcinoma): IC₅₀ = 18 µM through ROS-mediated DNA damage.

Enzyme Inhibition

  • Cyclooxygenase-2 (COX-2): IC₅₀ = 0.45 µM, suggesting anti-inflammatory potential .

  • VEGFR-2 Kinase: IC₅₀ = 3.2 µM, indicating antiangiogenic effects .

Mechanistic Insights

Molecular Docking Studies

Docking simulations reveal high-affinity binding to:

  • COX-2 Active Site: Hydrogen bonding with Arg120 and hydrophobic interactions with Tyr355 .

  • VEGFR-2 ATP Pocket: Sulfanyl group coordination with Lys868 and Asp1046 .

Pharmacokinetic Properties

  • Absorption: Moderate oral bioavailability (F = 45%) due to high logP (3.8) .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the thiophene ring .

Comparative Analysis with Analogues

Table 4: Structural Analogues and Activity

CompoundStructural VariationIC₅₀ (MCF7)
Target Compound4-Bromo, 4-chloro substituents12 µM
Analog 14-Fluoro substituent28 µM
Analog 2Methyl instead of bromine50 µM

The bromine and chlorine substituents are critical for optimizing target affinity and metabolic stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator